3-ethoxy-4-fluoro-N-(2-methoxyethyl)benzenesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-4-fluoro-N-(2-methoxyethyl)benzenesulfonamide typically involves the reaction of 3-ethoxy-4-fluorobenzenesulfonyl chloride with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-4-fluoro-N-(2-methoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzenesulfonamides.
Scientific Research Applications
3-ethoxy-4-fluoro-N-(2-methoxyethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-ethoxy-4-fluoro-N-(2-methoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-ethoxy-4-fluorobenzenesulfonamide
- 4-fluoro-N-(2-methoxyethyl)benzenesulfonamide
- 3-ethoxy-N-(2-methoxyethyl)benzenesulfonamide
Uniqueness
3-ethoxy-4-fluoro-N-(2-methoxyethyl)benzenesulfonamide is unique due to the presence of both ethoxy and fluoro substituents on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s stability and specificity in various applications .
Properties
IUPAC Name |
3-ethoxy-4-fluoro-N-(2-methoxyethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO4S/c1-3-17-11-8-9(4-5-10(11)12)18(14,15)13-6-7-16-2/h4-5,8,13H,3,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMHQCDKMJHRDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NCCOC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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